molecular formula C10H16O3 B2537985 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid CAS No. 2173997-22-1

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid

Cat. No. B2537985
M. Wt: 184.235
InChI Key: FPKUBTRFLBUNMH-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid, also known as CXA, is a novel compound with potential applications in the fields of chemistry and medicine. It has a molecular weight of 184.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((2S,6R)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid . The InChI code is 1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

  • Pharmacological Profile : A pyrrolizine derivative closely related to 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid acts as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound demonstrates various pharmacological activities such as antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative properties, without causing gastrointestinal damage (Laufer et al., 1994).

  • Chemical Synthesis and Applications : Novel tunable CuX(2)-mediated cyclization reactions of cyclopropylideneacetic acids and esters have been developed, leading to the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones in moderate to good yields. The selectivity of these reactions varies with temperature, indicating potential applications in synthetic chemistry (Huang & Zhou, 2002).

  • Intermediates for Alkaloid Synthesis : Acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives, which are structurally similar to 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid, have been utilized to synthesize 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles. These compounds serve as important intermediates for the synthesis of various alkaloids (Juma et al., 2008).

  • Transition Metal Complexes : A novel amino acid bearing Schiff base ligand, derived from [1-(aminomethyl)cyclohexyl]acetic acid, has been synthesized and characterized. It was used to produce metal ion complexes with potential antioxidant properties and xanthine oxidase inhibitory activities, indicating potential medicinal chemistry applications (Ikram et al., 2015).

  • Plant Cell Wall Structure and Function : Research on the structure and function of plant cell walls has mentioned acetic acid derivatives, which are structurally related to 2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid, highlighting their potential role in understanding plant biology and agriculture (McNeil et al., 1984).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(2S,6R)-6-cyclopropyloxan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKUBTRFLBUNMH-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C2CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H](C1)C2CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S,6R)-6-Cyclopropyloxan-2-yl]acetic acid

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